(4-(Azetidin-1-ylmethyl)phenyl)methanamine
Overview
Description
(4-(Azetidin-1-ylmethyl)phenyl)methanamine is a compound that features an azetidine ring attached to a phenyl group via a methylene bridge. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity to these compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Azetidin-1-ylmethyl)phenyl)methanamine typically involves the formation of the azetidine ring followed by its attachment to the phenyl group. One common method involves the cyclization of appropriate precursors under basic conditions to form the azetidine ring . The phenyl group can be introduced through various coupling reactions, such as the use of Grignard reagents or organolithium compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(4-(Azetidin-1-ylmethyl)phenyl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring and the phenyl group can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the azetidine ring .
Scientific Research Applications
(4-(Azetidin-1-ylmethyl)phenyl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-(Azetidin-1-ylmethyl)phenyl)methanamine involves its interaction with various molecular targets and pathways. The azetidine ring’s ring strain makes it highly reactive, allowing it to interact with biological molecules and potentially disrupt their normal functions . This reactivity is harnessed in drug design to create compounds that can target specific proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the phenyl group.
Pyrrolidine: A five-membered nitrogen-containing ring with different reactivity and stability compared to azetidines.
Aziridine: A three-membered nitrogen-containing ring with even higher ring strain and reactivity than azetidines.
Uniqueness
(4-(Azetidin-1-ylmethyl)phenyl)methanamine is unique due to the combination of the azetidine ring and the phenyl group, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its stability and allows for further functionalization, making it a versatile compound in various applications .
Properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-8-10-2-4-11(5-3-10)9-13-6-1-7-13/h2-5H,1,6-9,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGAAOARGMFIKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696085 | |
Record name | 1-{4-[(Azetidin-1-yl)methyl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926225-09-4 | |
Record name | 1-{4-[(Azetidin-1-yl)methyl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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